molecular formula C6H5N3S B2890073 5-(1H-imidazol-2-yl)-1,3-thiazole CAS No. 1314969-76-0

5-(1H-imidazol-2-yl)-1,3-thiazole

Cat. No.: B2890073
CAS No.: 1314969-76-0
M. Wt: 151.19
InChI Key: QWXOKMPPNFESTN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The starting ph-thalazine (I) in the reaction with 2-chloroimidazoline (II) gives rise to the formation of pseudobase III. Then, compound III upon treatment with HOSA yields betaine which under basic conditions gives 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (IV) .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Biological Activities and Chemical Synthesis

Compounds containing imidazole and thiazole rings, like 5-(1H-imidazol-2-yl)-1,3-thiazole, are prevalent in nature and synthetic chemistry, showing a wide range of biological activities. These heterocycles are parts of natural products and synthetic molecules, often engaging in pharmacologically significant interactions due to their structural diversity. Studies have focused on the isolation, synthesis, and biological activities of these compounds, providing insights into their therapeutic potentials and applications in medicinal chemistry (Jin, 2003).

Antitubercular Properties

Research into imidazo[2,1-b][1,3,4]thiadiazole derivatives, which share a structural resemblance with this compound, has uncovered their significant antitubercular activities. These compounds were synthesized, characterized, and tested against Mycobacterium tuberculosis, showing high inhibitory activities. Such studies contribute to the development of new antitubercular agents, highlighting the importance of these heterocycles in addressing global health challenges (Patel et al., 2017).

Corrosion Inhibition

The application of imidazole and thiazole derivatives extends into materials science, where they serve as corrosion inhibitors for metals. Research has demonstrated that certain compounds effectively prevent metal corrosion in acidic environments, showcasing their utility in extending the lifespan of metal components and structures (Ammal et al., 2018).

Central Nervous System Penetrability

The central nervous system (CNS) penetrability of 5-HT3 receptor antagonists, which include compounds related to this compound, has been a subject of investigation. These studies are crucial for developing drugs that can effectively cross the blood-brain barrier, offering potential treatments for CNS disorders (Rosen et al., 1990).

Therapeutic Potency and Versatility

Imidazole-based compounds, including those with thiazole groups, have been reviewed for their broad bioactivities and applications in medicinal chemistry. These compounds interact with various enzymes and receptors, showing therapeutic potency against numerous diseases. Such reviews are instrumental in guiding the rational design of new drugs with improved efficacy and reduced toxicity (Zhang et al., 2014).

Anticancer Activity

Recent studies have synthesized and evaluated imidazo[2,1-b]thiazole derivatives for their anticancer properties. These compounds, through various synthetic pathways, have been tested on cancer cell lines, indicating their potential as therapeutic agents against specific types of cancer (Rashdan et al., 2020).

Mechanism of Action

The imidazole derivative was screened in silico against human lactate dehydrogenase (LDHA) to explore the binding modes of the interaction .

Safety and Hazards

This substance has been found in the following regulatory activities (directly, or inheriting the regulatory context of a parent substance): ECHA Legislations . Occupational Exposure limits (OELs) are also mentioned .

Properties

IUPAC Name

5-(1H-imidazol-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-2-9-6(8-1)5-3-7-4-10-5/h1-4H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXOKMPPNFESTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C2=CN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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